Acetamide, N-bicyclo[3.3.1]non-1-yl-
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Overview
Description
Acetamide, N-bicyclo[331]non-1-yl- is a chemical compound that features a bicyclo[331]nonane structure This unique bicyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-bicyclo[3.3.1]non-1-yl- typically involves multistep organic reactions. One common method is the Ritter reaction, where a nitrile reacts with a carbocation intermediate to form the desired amide. For instance, the reaction of bicyclo[3.3.1]nonane with acetonitrile in the presence of a strong acid like sulfuric acid can yield Acetamide, N-bicyclo[3.3.1]non-1-yl-.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process often includes the use of catalysts to enhance reaction rates and selectivity. For example, the use of palladium catalysts in amination reactions has been explored to improve the efficiency of producing bicyclo[3.3.1]nonane derivatives .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-bicyclo[3.3.1]non-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an amine .
Scientific Research Applications
Acetamide, N-bicyclo[3.3.1]non-1-yl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Acetamide, N-bicyclo[3.3.1]non-1-yl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bicyclic framework provides a rigid scaffold that can enhance binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A parent compound with a similar bicyclic structure.
Adamantane: Another rigid bicyclic compound with applications in medicinal chemistry.
Norbornane: A bicyclic compound with a different ring structure but similar rigidity.
Uniqueness
Acetamide, N-bicyclo[3.3.1]non-1-yl- is unique due to its specific amide functional group and bicyclic framework, which confer distinct chemical and biological properties. Its rigidity and stability make it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Biological Activity
Acetamide, N-bicyclo[3.3.1]non-1-yl- is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique biological activity. Bicyclo[3.3.1]nonane derivatives are known for their diverse pharmacological effects, making them valuable in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of acetamide derivatives, particularly those containing the bicyclo[3.3.1]nonane framework. For instance, compounds derived from this structure have shown promising results in inhibiting heme oxygenase-1 (HO-1), an enzyme linked to cancer progression.
Table 1: HO-1 Inhibition Potency of Selected Acetamide Derivatives
Compound | IC50 (μM) | Selectivity (HO-1/HO-2) |
---|---|---|
7i | 1.20 | 9-fold more selective |
7l | 2.50 | 3-fold more selective |
7o | 8.00 | Similar |
These compounds were tested against various cancer cell lines, with compound 7l demonstrating significant antiproliferative activity against U87MG glioblastoma cells, suggesting its potential as a therapeutic agent in oncology .
Neuropharmacological Effects
The compound also exhibits neuropharmacological effects through its interaction with orexin receptors. Research indicates that antagonists of orexin receptors can mitigate addiction behaviors and anxiety disorders. Acetamide derivatives have been shown to reduce cocaine-induced conditioned place preference (CPP) and locomotor sensitization in animal models .
Table 2: Behavioral Effects of Acetamide Derivatives in Animal Models
Study Reference | Compound Tested | Effect on CPP | Locomotor Sensitization Reduction |
---|---|---|---|
LeSage et al. | N-bicyclo[3.3.1]non-1-yl- | Yes | Yes |
Gozzi et al. | Various | Yes | Yes |
Antimicrobial Activity
Acetamide derivatives also show moderate antimicrobial activity against various pathogens, including Klebsiella pneumoniae and Candida albicans. A study demonstrated an IC50 value of approximately 102 μg/mL against MCF-7 breast cancer cells, indicating potential for further exploration in antimicrobial applications .
Structure-Activity Relationship (SAR)
The biological activity of acetamide derivatives is significantly influenced by their structural features. Modifications to the central connecting chain and substituents on the nitrogen atom have been shown to impact both potency and selectivity towards target enzymes like HO-1 and HO-2.
Table 3: SAR Analysis of Acetamide Derivatives
Modification | Impact on Activity |
---|---|
Chain length reduction | Increased potency |
Bulkier substituents at N | Decreased selectivity |
Case Studies
Several case studies illustrate the therapeutic potential of acetamide derivatives:
- Case Study on HO-1 Inhibition : A series of acetamide compounds were synthesized and tested for their inhibitory effects on HO-1 activity in vitro, revealing several candidates with IC50 values below 8 μM, suitable for further pharmacological evaluation .
- Neuropharmacological Evaluation : In a behavioral study using rat models, acetamide derivatives demonstrated significant reductions in drug-seeking behavior associated with cocaine addiction, supporting their potential use in treating substance use disorders .
Properties
CAS No. |
58940-86-6 |
---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-(1-bicyclo[3.3.1]nonanyl)acetamide |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-11-6-2-4-10(8-11)5-3-7-11/h10H,2-8H2,1H3,(H,12,13) |
InChI Key |
MPXYPIYPFNSCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CCCC(C1)CCC2 |
Origin of Product |
United States |
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